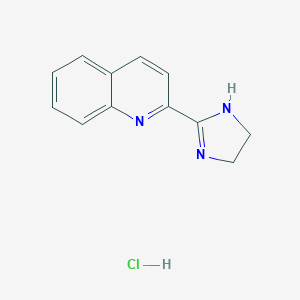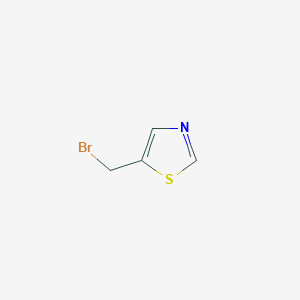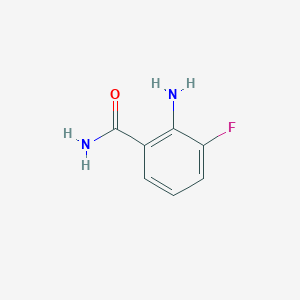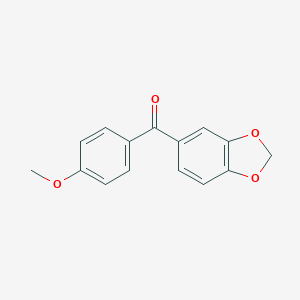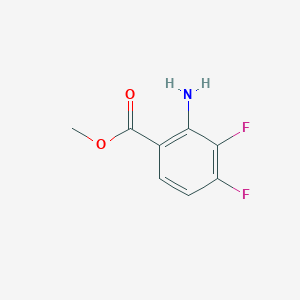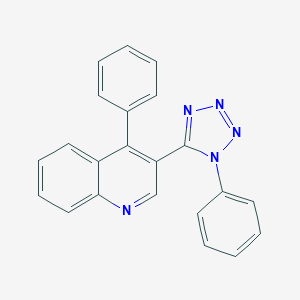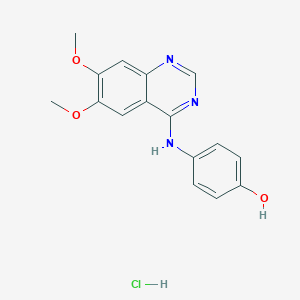
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride, also known as PD 153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and has been investigated for its potential use in cancer therapy.
Mécanisme D'action
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from being activated by its ligand, which in turn inhibits downstream signaling pathways that promote cell growth and proliferation.
Effets Biochimiques Et Physiologiques
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. However, the compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in the body. Additionally, it has been shown to have some off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. One area of focus is the development of more potent and selective EGFR inhibitors that can overcome some of the limitations of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. Additionally, there is interest in investigating the use of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 in combination with other cancer therapies, such as radiation or chemotherapy. Finally, there is ongoing research into the molecular mechanisms underlying the activity of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 and its potential use in personalized cancer therapy.
Méthodes De Synthèse
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,3-dimethoxybenzaldehyde to form 4-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazoline to form 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035.
Applications De Recherche Scientifique
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR, which is a key regulator of cell growth and proliferation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy.
Propriétés
Numéro CAS |
188829-39-2 |
|---|---|
Nom du produit |
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride |
Formule moléculaire |
C16H16ClN3O3 |
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |
Clé InChI |
HNJNNCPPISFBGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



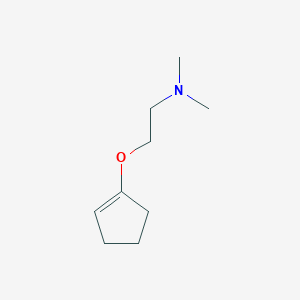
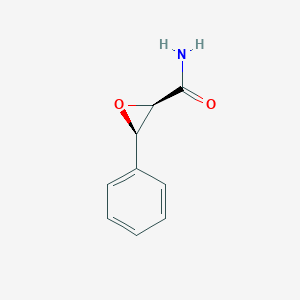
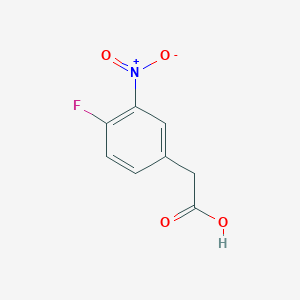
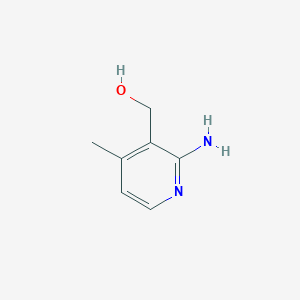
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)
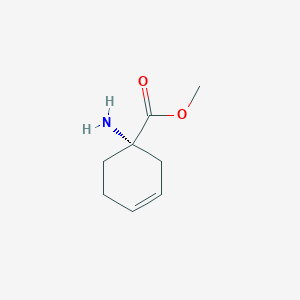
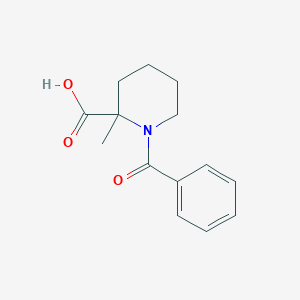
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
